1-(2-isopropylphenyl)-1H-imidazole-2-thiol
Overview
Description
1-(2-Isopropylphenyl)-1H-imidazole-2-thiol is an organic compound characterized by the presence of an imidazole ring substituted with a 2-isopropylphenyl group and a thiol group
Mechanism of Action
Future Directions
The future directions for research on “1-(2-isopropylphenyl)-1H-imidazole-2-thiol” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol typically involves the reaction of 2-isopropylphenylamine with carbon disulfide and a base, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isopropylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of catalysts.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(2-Isopropylphenyl)-1H-imidazole-2-thiol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
- 1-(2-Isopropylphenyl)-2,2-dimethylpropan-1-ol
- 1-(2-Isopropylphenyl)-1H-imidazole-2-selenol
Comparison: 1-(2-Isopropylphenyl)-1H-imidazole-2-thiol is unique due to the presence of both the imidazole ring and the thiol group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, such as 1-(2-isopropylphenyl)-2,2-dimethylpropan-1-ol, which lacks the thiol group, or 1-(2-isopropylphenyl)-1H-imidazole-2-selenol, which contains a selenium atom instead of sulfur, this compound exhibits unique properties and applications .
Properties
IUPAC Name |
3-(2-propan-2-ylphenyl)-1H-imidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-9(2)10-5-3-4-6-11(10)14-8-7-13-12(14)15/h3-9H,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSKIHWLEWBFFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C=CNC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406935 | |
Record name | 1-(2-isopropylphenyl)-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24835537 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
25372-32-1 | |
Record name | 1-(2-isopropylphenyl)-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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